Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate
Description
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate is a pyrrolidine-based compound featuring an isopropyl ester group, a phenyl substituent at the 2-position of the pyrrolidine ring, and an oxalate counterion. This compound is structurally characterized by its stereospecific (3S) configuration, which influences its physicochemical and biological properties. The oxalate salt form enhances stability and solubility, making it suitable for formulation and handling .
Properties
Molecular Formula |
C16H21NO6 |
|---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c1-10(2)17-14(16)12-8-9-15-13(12)11-6-4-3-5-7-11;3-1(4)2(5)6/h3-7,10,12-13,15H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |
InChI Key |
XIYVGWXTSFACMF-NQJMHYHOSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate typically involves the reaction of isopropyl chloride with a suitable pyrrolidine derivative under controlled conditions. The process often employs Grignard reagents, which are prepared from isopropyl chloride and magnesium bromide . The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium dichromate (K2Cr2O7) can be used to oxidize the compound, leading to the formation of aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Phenyl Groups
A key structural analogue is Isopropyl (3S)-2-(4-fluorophenyl)-3-pyrrolidinecarboxylate oxalate (QA-7656) , which replaces the phenyl group with a 4-fluorophenyl substituent.
Table 1: Structural and Molecular Comparison
| Property | Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate | QA-7656 (4-Fluorophenyl Derivative) |
|---|---|---|
| Molecular Formula | C₁₄H₁₉NO₂·C₂H₂O₄ (estimated*) | C₁₄H₁₈FNO₂·C₂H₂O₄ |
| Molecular Weight (g/mol) | ~323.3 (estimated) | 341.3 |
| Substituent | Phenyl | 4-Fluorophenyl |
| Key Functional Groups | Ester, oxalate salt | Ester, oxalate salt, fluorine |
| Stereochemistry | (3S) configuration | (3S) configuration |
*Estimation based on QA-7656’s molecular weight (341.3) minus fluorine’s atomic weight (~19) and adjustment for hydrogen substitution.
Key Findings :
- This could impact binding affinity in biological systems or solubility in polar solvents .
- NMR data from analogous pyrrolidine compounds (e.g., ) suggest that substituents at the phenyl ring (e.g., fluorine) influence chemical shifts in specific regions (positions 29–36 and 39–44), which are critical for deducing structural modifications .
Comparison with Other Pyrrolidine Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9)
This compound lacks the ester and phenyl groups but features a ketone and carboxylic acid moiety.
Table 2: Functional Group and Application Comparison
| Property | This compound | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid |
|---|---|---|
| Key Functional Groups | Ester, oxalate salt, phenyl | Ketone, carboxylic acid |
| Molecular Weight (g/mol) | ~323.3 | 143.14 (C₇H₉NO₃) |
| Applications | Pharmaceutical intermediate | Potential metabolite or synthetic precursor |
Key Findings :
Research Implications and Data Gaps
- Structural Analysis : NMR studies () highlight that substituent changes (e.g., phenyl vs. fluorophenyl) alter chemical environments, detectable via shifts in regions A (39–44) and B (29–36). This is critical for structural elucidation in drug development .
- Data Limitations : Missing physicochemical data (e.g., melting point, solubility) for the phenyl derivative limit direct comparisons. Further studies are needed to assess toxicity, pharmacokinetics, and environmental impact.
Q & A
Q. What are the recommended storage and handling protocols for Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate to ensure stability?
Answer:
- Storage: Store in tightly closed containers at room temperature, away from heat, sparks, and oxidizers. The compound is sensitive to high temperatures and moisture, which may degrade its stability .
- Handling: Use in a certified chemical fume hood with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; if exposed, rinse immediately with water for 15 minutes and seek medical attention .
- Spill Management: Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose of via licensed hazardous waste handlers .
Q. What synthetic routes are effective for preparing pyrrolidinecarboxylate derivatives like this compound?
Answer:
- Core Synthesis: Pyrrolidinecarboxylate derivatives are often synthesized via cyclization of amino acids or reductive amination. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) can be employed .
- Functionalization: The phenyl group at the 2-position can be introduced via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. The oxalate counterion is typically added during salt formation by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol) .
Advanced Questions
Q. How can reaction conditions be optimized to maximize yield and stereochemical purity of this compound?
Answer:
- Temperature Control: Maintain reaction temperatures below 40°C during sensitive steps (e.g., chiral center formation) to prevent racemization .
- Solvent Selection: Use aprotic solvents (e.g., THF, DCM) for coupling reactions to minimize side reactions. For salt formation, polar solvents like methanol enhance oxalate solubility .
- Catalysis: Employ asymmetric hydrogenation with chiral catalysts (e.g., Jacobsen’s catalyst) to achieve >95% enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with chiral shift reagents .
Q. What analytical techniques are most suitable for confirming the stereochemistry and purity of this compound?
Answer:
- Stereochemical Analysis:
- Purity Assessment:
Q. How does the oxalate counterion influence the compound’s solubility and reactivity in aqueous versus organic media?
Answer:
- Solubility: The oxalate salt increases water solubility compared to the free base, making it suitable for biological assays. In organic solvents (e.g., DMSO), solubility is moderate (~10 mg/mL) .
- Reactivity: The oxalate counterion can act as a leaving group in nucleophilic substitution reactions. However, in acidic conditions, it may protonate the pyrrolidine nitrogen, altering reactivity .
Q. How should researchers address the lack of toxicity and ecotoxicity data for this compound?
Answer:
- Precautionary Measures: Assume acute toxicity (LD50 < 500 mg/kg) based on structural analogs (e.g., fluorinated pyrrolidines) and handle with ALARA (As Low As Reasonably Achievable) principles .
- Ecotoxicity Testing: Conduct Daphnia magna or Aliivibrio fischeri assays to estimate aquatic toxicity. Use quantitative structure-activity relationship (QSAR) models for preliminary risk assessment .
Data Contradiction Analysis
Q. How can discrepancies in stereochemical outcomes between synthetic methods be resolved?
Answer:
- Root Cause: Discrepancies often arise from competing reaction pathways (e.g., epimerization during workup).
- Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
